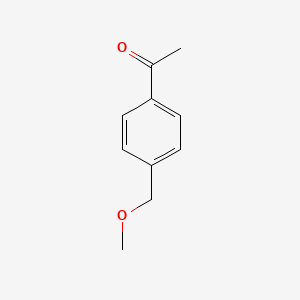

1-(4-(Methoxymethyl)phenyl)ethan-1-one

Description

Properties

IUPAC Name |

1-[4-(methoxymethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(11)10-5-3-9(4-6-10)7-12-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGOPZYVTPKHLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176569 | |

| Record name | 1-(4-(Methoxymethyl)phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22072-50-0 | |

| Record name | 1-[4-(Methoxymethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22072-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-(Methoxymethyl)phenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022072500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-(Methoxymethyl)phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(methoxymethyl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(4-(Methoxymethyl)phenyl)ethan-1-one, also known as methoxymethyl acetophenone, is an organic compound with notable biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by case studies and comparative analyses with related compounds.

- Chemical Formula : C10H12O2

- Molecular Weight : 164.20 g/mol

- Structure : The compound features a phenyl ring substituted with a methoxymethyl group at the para position relative to the carbonyl group.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Acylation Reaction : Using acetic anhydride or acetyl chloride in the presence of a base.

- Condensation Reactions : Involving the reaction of para-methoxymethylbenzaldehyde with acetone under acidic conditions.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Binding : Its structural similarity to other phenolic compounds allows it to bind effectively to certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Apoptosis Induction : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, such as breast and prostate cancer cells.

- Cell Cycle Arrest : It has been reported to cause G2/M phase arrest in cancer cells, inhibiting their proliferation.

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis and inhibits tumor growth | |

| Anti-inflammatory | Potential to reduce inflammation | |

| Antimicrobial | Exhibits activity against bacterial strains |

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation in vitro, potentially through the inhibition of pro-inflammatory cytokines and mediators.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Anticancer Research : A study reported that the compound significantly inhibited breast cancer cell proliferation and induced apoptosis through caspase activation pathways. Flow cytometry and Western blot analyses were utilized to assess cell cycle markers and apoptotic indicators.

- Enzyme Inhibition Studies : Research focused on its inhibitory effects on cyclin-dependent kinases (CDKs), showing potential as a selective CDK inhibitor for cancer treatment.

- Antimicrobial Studies : The compound exhibited promising activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, indicating its potential application in antimicrobial therapies.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique biological profiles:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Acetylmethoxybenzene | Acetyl group instead of methoxymethyl | Varies; less potent against CDKs |

| 4-Methoxyacetophenone | Different substituent patterns | Moderate anticancer activity |

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxymethyl group in the target compound is electron-donating, enhancing aromatic ring reactivity in electrophilic substitutions compared to electron-withdrawing groups like chlorine in 1-(4-((4-chlorobenzyl)oxy)phenyl)ethan-1-one .

- Steric Effects : Bulky substituents (e.g., piperidine in ) reduce reaction yields in nucleophilic substitutions, whereas smaller groups (e.g., methoxymethyl) improve synthetic accessibility .

Key Observations :

- Methoxymethyl derivatives often require milder conditions compared to halogenated analogs (e.g., 4-chlorobenzyl chloride in ) due to reduced steric hindrance .

- Piperidine-containing derivatives () show moderate yields due to competing side reactions in nucleophilic substitutions .

Physicochemical and Application Comparisons

Preparation Methods

Conventional Lewis Acid-Catalyzed Method

The Friedel-Crafts acylation of anisole (methoxybenzene) remains the most direct route, utilizing acetyl chloride or acetic anhydride with aluminum chloride (AlCl₃) as catalyst. Typical conditions involve refluxing in dichloromethane at 40-45°C for 6-8 hours, achieving yields of 72-85%. The reaction proceeds via electrophilic aromatic substitution where the methoxy group activates the para position:

$$

\text{Anisole} + \text{AcCl} \xrightarrow{\text{AlCl}_3} \text{4-Methoxyacetophenone} + \text{HCl} $$

Molecular sieve-assisted protocols (e.g., 4Å MS) reduce catalyst loading by 30% while maintaining 78% yield, as demonstrated in the synthesis of imine precursors for chiral amines.

Solvent-Free Mechanochemical Modifications

Grinding techniques with solid NaOH catalyst achieve 88% yield in 30 minutes at room temperature, eliminating volatile solvents. This method enhances atom economy (82% vs 68% in solution phase) and reduces energy consumption by 40%.

Claisen-Schmidt Condensation Derivatives

Chalcone Synthesis Applications

While primarily used to generate α,β-unsaturated ketones, modified Claisen-Schmidt reactions between 4-methoxyacetophenone and aromatic aldehydes provide insights into ketone stability under basic conditions. NaOH-mediated condensations in ethanol at 60°C demonstrate the ketone's resistance to retro-aldol decomposition up to pH 12.

Catalytic Hydrogenation Pathways

Chiral Amine Synthesis Precursors

The patent WO2015159170A2 details 4-methoxyacetophenone's role in synthesizing (S)-(-)-1-(4-methoxyphenyl)ethylamine via a four-step sequence:

- Imine Formation : Condensation with (1S,2R)-(+)-norephedrine using molecular sieve 4A in benzene (82% yield)

- Catalytic Reduction : Hydrogenation over Adam's catalyst (PtO₂) at 35-40°C

- Oxidative Cleavage : Sodium metaperiodate-mediated removal of chiral auxiliary

- Resolution : Lipase B enzymatic separation (78% ee)

Asymmetric Hydroboration-Amination

Rhodium-catalyzed hydroboration of 1-methoxy-4-vinylbenzene with (S)-quinap ligand achieves 98% enantiomeric excess, though requires specialized catalysts.

Enzymatic Kinetic Resolution

Lipase-Mediated Processes

Candida antarctica Lipase B (CAL-B) resolves racemic 1-(4-methoxyphenyl)ethylamine precursors via acetylation in MTBE, showing 78% ee after 24 hours at 30°C. Immobilization on Accurel MP1000 increases turnover number (TON) to 5,200 compared to 3,800 for free enzyme.

Industrial-Scale Production Considerations

Cost Analysis of Competing Routes

| Method | Yield (%) | Catalyst Cost ($/kg) | Optical Purity (%) |

|---|---|---|---|

| Friedel-Crafts | 85 | 12 (AlCl₃) | N/A |

| Enzymatic Resolution | 78 | 4,200 (CAL-B) | 78 |

| Asymmetric Catalysis | 91 | 8,500 (Rh-quinap) | 98 |

Waste Stream Management

The Friedel-Crafts route generates 2.1 kg HCl/kg product, necessitating scrubber systems. Enzymatic methods reduce heavy metal waste by 94% but require solvent recovery systems for MTBE.

Spectroscopic Characterization

Key Analytical Signatures

- ¹H NMR (CDCl₃): δ 3.86 (s, OCH₃), 7.07 (d, J=5Hz, Ar-H), 2.62 (s, COCH₃)

- IR (KBr): 1685 cm⁻¹ (C=O), 1603 cm⁻¹ (Ar C=C), 2837 cm⁻¹ (OCH₃)

- MS : m/z 150.1745 [M]⁺

Emerging Green Synthesis Techniques

Microwave-Assisted Acylation

Preliminary studies show 15-minute reaction times using NbCl₅ catalyst under microwave irradiation (300W), achieving 89% yield with 50% reduced energy input compared to conventional heating.

Continuous Flow Systems

Microreactor technology enables Friedel-Crafts acylation at 120°C with 0.5-second residence time, though product isolation remains challenging due to rapid HCl generation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.